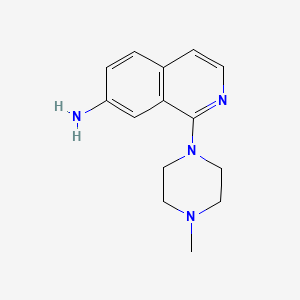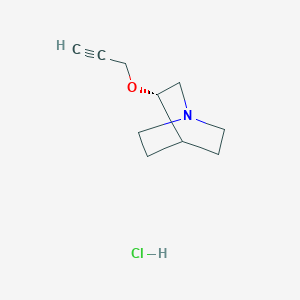
5-Chloro-7-(trifluoromethyl)-1H-indaZole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(trifluoromethyl)-1H-indaZole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
5-Chloro-7-(trifluoromethyl)-1H-indaZole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-7-(trifluoromethyl)-1H-indaZole include other halogenated indole derivatives, such as:
- 5-Chloro-7-azaindole
- 7-Fluoro-5-chloroindole
- 4-Bromo-5-chloroindole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H4ClF3N2 |
|---|---|
Peso molecular |
220.58 g/mol |
Nombre IUPAC |
5-chloro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
HIXRKWLFAFJYFF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
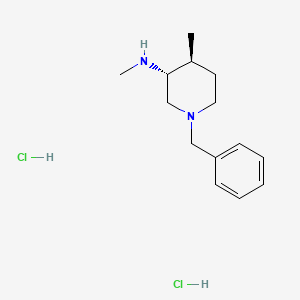

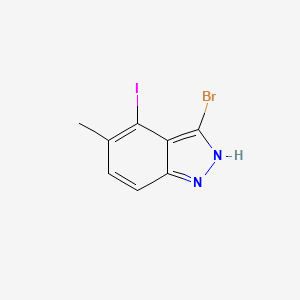
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

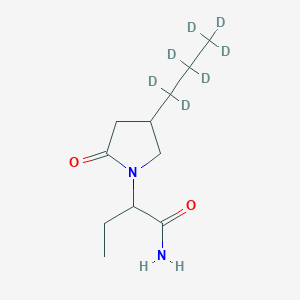

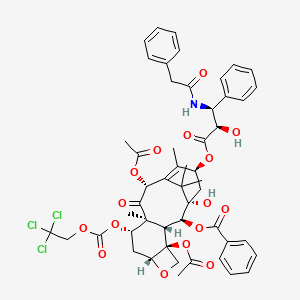
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)

